molecular formula C13H12N2O6S B2503414 Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate CAS No. 896615-41-1

Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate

Cat. No. B2503414
M. Wt: 324.31
InChI Key: VNTGBTXRWAWVDY-UHFFFAOYSA-N
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Description

The compound of interest, "Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate," is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The presence of nitrofuran and carboxamide groups suggests potential for biological activity, possibly as an antiviral or cytotoxic agent.

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions and functional group transformations. For example, the synthesis of related compounds such as 5-carboxamido-4-hydroxy-3-(β-D-ribofuranosyl)-2-thiophene carboxylate and its dicarboxamide analogs was achieved through a base-mediated condensation method using dimethyl thiodiacetate and a ribofuranosyl-oxoacetate derivative . Similarly, nitrothiophene carboxamides with various side chains were prepared by treating thiophenecarbonyl chloride with protected aminoalkylamines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. Quantum chemical calculations can be used to determine the energies, electronic structures, and molecular geometries of such compounds . The presence of electron-withdrawing groups like nitro and carboxamide can affect the reactivity and stability of the thiophene ring. The molecular structure of the compound would likely influence its interaction with biological targets and its overall pharmacological profile.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including nitration, which can be influenced by the substituents on the thiophene ring. For instance, selective ipso-substitution of a methyl group by a nitro group on the thiophene fragment can be hindered by the presence of other substituents . The nitration of 2,5-dimethylthiophene leads to products like 3-nitro-2,5-dimethyl-thiophene and dithienylmethanes, depending on the reaction conditions . These reactions are relevant to understanding the chemical behavior of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of nitro and carboxamide groups can increase the compound's polarity, potentially affecting its solubility in various solvents. The stability of thiophene derivatives can also be assessed through their reactivity in different chemical reactions, as demonstrated by the synthesis of stable precursors of o-dimethylene thiophene .

Scientific Research Applications

Sensing Activities and Magnetic Properties

Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate has been utilized in the functionalization of microporous lanthanide-based metal-organic frameworks. These frameworks exhibit interesting properties like sensing activities towards certain chemicals and notable magnetic properties. For instance, certain complexes show significant magnetocaloric effects and others demonstrate sensing properties towards substances like nitrobenzene and acetone (Wang et al., 2016).

Radiotherapy and Antiviral Applications

Studies have shown that derivatives of nitrothiophene, similar to the compound , have potential applications in radiotherapy as radiosensitizers and as bioreductively activated cytotoxins. Such compounds have demonstrated efficacy in enhancing the sensitivity of cancer cells to radiation therapy (Threadgill et al., 1991). Additionally, furan-carboxamide derivatives, closely related to this compound, have been identified as novel inhibitors of lethal H5N1 influenza A virus, indicating potential antiviral applications (Yongshi et al., 2017).

Photostabilization in Polymer Science

In the field of polymer science, certain thiophene derivatives have been synthesized for use as photostabilizers for poly(vinyl chloride) (PVC). These compounds, including variations of thiophene, are effective in reducing the level of photodegradation of PVC films, thus enhancing the durability and lifespan of these materials (Balakit et al., 2015).

Environmental Decontamination and Bioremediation

The related compound 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, has been a subject of study for bioremediation. Research shows that certain microorganisms are capable of utilizing this compound as a sole source of carbon and energy, indicating potential applications in environmental decontamination and bioremediation (Bhushan et al., 2000).

Antiproliferative Activity in Cancer Research

Novel thiophene derivatives have been synthesized and tested for their antiproliferative activity. These studies reveal that certain synthesized compounds show remarkable activity against breast and colon cancer cell lines, suggesting potential applications in cancer research and treatment (Ghorab et al., 2013).

properties

IUPAC Name

methyl 4,5-dimethyl-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-6-7(2)22-12(10(6)13(17)20-3)14-11(16)8-4-5-9(21-8)15(18)19/h4-5H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTGBTXRWAWVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate

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